molecular formula C22H20ClN3O8S B10866696 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 4-chloro-3-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoate

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 4-chloro-3-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoate

Cat. No.: B10866696
M. Wt: 521.9 g/mol
InChI Key: KBCOTBFQNNVQMF-UHFFFAOYSA-N
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Description

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 3-(AMINOSULFONYL)-4-CHLORO-5-[(2-FURYLMETHYL)AMINO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, an aminobenzene sulfonamide group, and a furylmethyl amine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 3-(AMINOSULFONYL)-4-CHLORO-5-[(2-FURYLMETHYL)AMINO]BENZOATE involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions . The subsequent steps involve the introduction of the aminobenzene sulfonamide group and the furylmethyl amine moiety through various substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro groups present in the compound, converting them into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 3-(AMINOSULFONYL)-4-CHLORO-5-[(2-FURYLMETHYL)AMINO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 3-(AMINOSULFONYL)-4-CHLORO-5-[(2-FURYLMETHYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 3-(AMINOSULFONYL)-4-CHLORO-5-[(2-FURYLMETHYL)AMINO]BENZOATE include:

Properties

Molecular Formula

C22H20ClN3O8S

Molecular Weight

521.9 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 4-chloro-3-(furan-2-ylmethylamino)-5-sulfamoylbenzoate

InChI

InChI=1S/C22H20ClN3O8S/c23-21-16(25-11-15-2-1-5-31-15)8-13(9-19(21)35(24,29)30)22(28)34-12-20(27)26-14-3-4-17-18(10-14)33-7-6-32-17/h1-5,8-10,25H,6-7,11-12H2,(H,26,27)(H2,24,29,30)

InChI Key

KBCOTBFQNNVQMF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)C3=CC(=C(C(=C3)S(=O)(=O)N)Cl)NCC4=CC=CO4

Origin of Product

United States

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